Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
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Overview
Description
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxy-substituted phenyl ring. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy-substituted phenyl ring. One common method involves the reaction of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired Boc-protected product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed
Oxidation: 4-Hydroxy-phenyl derivative.
Reduction: 4-Methoxy-phenyl-butanol.
Substitution: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.
Scientific Research Applications
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the assembly of peptide chains. The methoxy-substituted phenyl ring may also contribute to specific interactions with target molecules, influencing the overall activity and stability of the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
- Boc-(S)-3-Amino-4-(4-hydroxy-phenyl)-butyric acid
- Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid
Uniqueness
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its suitability for specific applications in peptide synthesis and pharmaceutical development .
Properties
IUPAC Name |
(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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